molecular formula C15H18N2O2 B3062812 4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one CAS No. 439944-86-2

4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one

Cat. No.: B3062812
CAS No.: 439944-86-2
M. Wt: 258.32 g/mol
InChI Key: UQASDRGKIOGECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a piperidine moiety, and a benzyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Attachment of Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoxazole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoxazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-5-(piperidin-4-yl)isoxazol-3(2H)-one shares structural similarities with other isoxazole derivatives, such as 4-phenyl-5-(piperidin-4-yl)isoxazol-3(2H)-one and 4-benzyl-5-(morpholin-4-yl)isoxazol-3(2H)-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

439944-86-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

4-benzyl-5-piperidin-4-yl-1,2-oxazol-3-one

InChI

InChI=1S/C15H18N2O2/c18-15-13(10-11-4-2-1-3-5-11)14(19-17-15)12-6-8-16-9-7-12/h1-5,12,16H,6-10H2,(H,17,18)

InChI Key

UQASDRGKIOGECB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C(=O)NO2)CC3=CC=CC=C3

Origin of Product

United States

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